molecular formula C34H34N2O4 B148234 N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) CAS No. 860036-16-4

N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide)

Cat. No.: B148234
CAS No.: 860036-16-4
M. Wt: 534.6 g/mol
InChI Key: FSKBHXVAXWHEQT-LOYHVIPDSA-N
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Description

N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide), also known as N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide), is a useful research compound. Its molecular formula is C34H34N2O4 and its molecular weight is 534.6 g/mol. The purity is usually 95%.
The exact mass of the compound N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Hydroformylation

N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) and similar compounds are used in asymmetric hydroformylation. Rhodium complexes with chiral bidentate phosphorus ligands bearing a saturated ring skeleton, such as cyclohexane, demonstrate high stereoselectivity in this process. This application is significant in producing optically active compounds for pharmaceuticals and agrochemicals (Hayashi et al., 1979).

Asymmetric Homogeneous Hydrogenation

The compound is also relevant in asymmetric homogeneous hydrogenation. Rhodium(I) complexes containing this compound or its analogs can catalyze the hydrogenation of certain acids and esters, producing compounds with high optical purity. Such applications are crucial in the synthesis of enantiomerically pure compounds (Glaser et al., 1978).

Synthesis and Crystal Structures

The synthesis and crystal structures of ruthenium(II) complexes with P,P-ligands derived from (1R,2R)-1,2-diaminocyclohexane, closely related to the compound , highlight its role in catalysis and material science. These complexes are studied for their potential in catalytic activities like Diels-Alder reactions (Arena et al., 2010).

Chiral Recognition in Catalysis

The compound and its derivatives are used for chiral recognition in catalytic hydrogenation. Chiral diphosphines derived from cyclohexanediamine, similar to the compound , show effectiveness as homogeneous catalysts for the hydrogenation of certain acids, with the products' optical yield depending on the diphosphine ligand used (Kashiwabara et al., 1980).

Enantio-differentiation of Molecules

This compound, as a C2 symmetric chiral hydroxamic acid, serves as a unique probe for the discrimination of molecules with diverse functionalities. It is used for the accurate measurement of enantiomeric excess, which is essential in stereochemistry and pharmaceutical research (Lakshmipriya et al., 2015).

Host Compounds in Supramolecular Chemistry

Compounds related to N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) have been designed as host compounds in supramolecular chemistry. Their inclusion ability for guest compounds plays a significant role in the development of molecular recognition systems (Toda et al., 1997).

Metal Complex Catalysis

The compound's derivatives are used in synthesizing metal complexes, which have applications in catalysis, such as the oxidation of organic compounds like styrene, cyclohexene, and cyclohexane (Maurya et al., 2007).

Properties

IUPAC Name

N-[(1R,2R)-2-[(2,2-diphenylacetyl)-hydroxyamino]cyclohexyl]-N-hydroxy-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34N2O4/c37-33(31(25-15-5-1-6-16-25)26-17-7-2-8-18-26)35(39)29-23-13-14-24-30(29)36(40)34(38)32(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22,29-32,39-40H,13-14,23-24H2/t29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKBHXVAXWHEQT-LOYHVIPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N(C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O)N(C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N(C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O)N(C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70461826
Record name N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis(N-hydroxy-2,2-diphenylacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860036-16-4
Record name N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis(N-hydroxy-2,2-diphenylacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2S)-N,N'-Dihydroxy-N,N'-bis(diphenylacetyl)-1,2-cyclohexanediamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Customer
Q & A

Q1: What are the catalytic applications of N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide)?

A1: N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) functions as a ligand in conjunction with vanadium or molybdenum salts. [] This complexation enables asymmetric oxidation reactions, specifically targeting allylic alcohols, sulfides, and phosphines. [] Further research is necessary to fully elucidate the reaction mechanisms and explore potential applications in asymmetric synthesis.

Q2: What is the structural characterization of N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide)?

A2: N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) is characterized by the following:

  • Molecular Formula: C34H34N2O4 []
  • Molecular Weight: 534.64 g/mol []
  • Other Data: Melting point: 200-205°C, Optical activity: Available but specific rotation not provided in the abstract. []

Q3: What are the material compatibility and stability characteristics of N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide)?

A3: The provided research indicates that N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) is soluble in common organic solvents such as chloroform, dichloromethane, methanol, and DMSO. [] It is available as a beige powder from suppliers like Sigma-Aldrich and Tokyo Chemical Industry. [] While generally stable, it should be stored in a dry environment away from strong oxidizing agents due to the potential for hazardous decomposition under fire conditions. [] Detailed stability studies under various conditions (temperature, humidity, light) would be valuable for a comprehensive assessment.

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